Guaifenesin-d3

Description

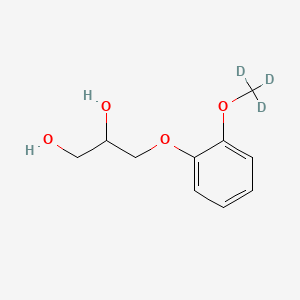

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(trideuteriomethoxy)phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRJKNPTNIJEKV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661993 | |

| Record name | 3-{2-[(~2~H_3_)Methyloxy]phenoxy}propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189924-85-3 | |

| Record name | 3-{2-[(~2~H_3_)Methyloxy]phenoxy}propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of rac-Guaifenesin-d3

This technical guide provides a comprehensive overview of the chemical properties, characterization, and applications of rac-Guaifenesin-d3. This deuterated analog of Guaifenesin is a critical tool in analytical chemistry, particularly within the pharmaceutical industry for quantitative analysis.

Introduction

rac-Guaifenesin-d3 is a stable isotope-labeled version of Guaifenesin, an expectorant used to treat chest congestion.[1][2] In rac-Guaifenesin-d3, three hydrogen atoms on the methoxy group have been replaced by deuterium atoms.[1] This isotopic substitution results in a compound that is chemically almost identical to Guaifenesin but has a higher molecular weight. Its primary and most significant application is as an internal standard in bioanalytical and pharmaceutical assays for the precise quantification of Guaifenesin using mass spectrometry-based methods.[1][3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, experiences similar ionization effects, and can correct for variations during sample preparation and analysis, leading to highly accurate and precise results.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of rac-Guaifenesin-d3 are summarized below. These properties are essential for its use as a reference standard in analytical laboratories.

| Property | Value | Reference(s) |

| Chemical Name | 3-[2-(Trideuteriomethoxy)phenoxy]propane-1,2-diol | [5][6][7] |

| Synonyms | Guaifenesin-d3, (±)-3-(2-Methoxy-d3-phenoxy)-1,2-propanediol | [3][5] |

| CAS Number | 1189924-85-3 | [3][5][6][8] |

| Molecular Formula | C₁₀H₁₁D₃O₄ | [3][8][9] |

| Molecular Weight | 201.23 g/mol | [5][9][10] |

| Accurate Mass | 201.108 | [6][7] |

| Appearance | Solid, Neat | [3][5] |

| Solubility | Soluble in DMSO and Methanol | [3] |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [1][3] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

Synthesis and Characterization

Synthesis

The synthesis of deuterated compounds like rac-Guaifenesin-d3 typically involves hydrogen isotope exchange (HIE) reactions.[1] In this process, hydrogen atoms are replaced with deuterium atoms using a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst.[1] For rac-Guaifenesin-d3, the synthesis specifically targets the methoxy group for deuteration.[1]

Characterization

The identity, purity, and isotopic incorporation of rac-Guaifenesin-d3 are confirmed using a combination of spectroscopic techniques.

3.2.1. Mass Spectrometry (MS) Mass spectrometry is crucial for confirming the successful incorporation of deuterium.

-

Methodology: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used.[1] The analysis measures the mass-to-charge ratio (m/z) of the molecule.

-

Expected Outcome: A mass shift of +3 Da compared to the non-deuterated Guaifenesin (molecular weight ~198.22 g/mol ) confirms the incorporation of three deuterium atoms.[1][11] The relative abundance of ions corresponding to different isotopic species (M, M+1, M+2, M+3) allows for the precise calculation of isotopic purity.[1]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure and the specific location of the deuterium atoms.

-

¹H NMR: In the proton NMR spectrum of rac-Guaifenesin-d3, the characteristic singlet signal for the methoxy (-OCH₃) protons, which appears in the spectrum of unlabeled Guaifenesin, will be absent or significantly diminished.[1]

-

²H NMR: Deuterium NMR can be used to directly detect the deuterium nuclei, providing direct evidence of deuteration at the methoxy position.[1]

3.2.3. Infrared (IR) Spectroscopy IR spectroscopy can identify the presence of carbon-deuterium bonds.

-

Methodology: The sample is exposed to infrared radiation, and the absorption is measured.

-

Expected Outcome: The IR spectrum of rac-Guaifenesin-d3 is expected to show characteristic C-D stretching vibrations in the 2050–2300 cm⁻¹ region, which are absent in the spectrum of unlabeled Guaifenesin.[1]

Application in Quantitative Analysis

The principal application of rac-Guaifenesin-d3 is as an internal standard (IS) for the quantification of Guaifenesin in complex matrices like plasma or urine.[1]

Experimental Protocol: LC-MS/MS Quantification of Guaifenesin

Below is a typical workflow for the quantification of Guaifenesin in a biological sample using rac-Guaifenesin-d3 as an internal standard.

-

Preparation of Standards and Samples:

-

Prepare a stock solution of Guaifenesin (the analyte) and rac-Guaifenesin-d3 (the IS) in a suitable solvent (e.g., methanol).[12]

-

Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma) with known concentrations of Guaifenesin.

-

Add a fixed concentration of the rac-Guaifenesin-d3 IS to all calibration standards, quality control samples, and unknown samples.[1]

-

-

Sample Extraction:

-

Perform a protein precipitation or liquid-liquid extraction on the samples to remove interfering macromolecules. For instance, add a protein precipitation agent like acetonitrile to the plasma samples.

-

Centrifuge the samples and collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Chromatography: Use a suitable reverse-phase column (e.g., C18) to separate Guaifenesin from other matrix components.[13] The mobile phase could consist of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid for better ionization.[13]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1] Specific precursor-to-product ion transitions are monitored for both Guaifenesin and rac-Guaifenesin-d3.

-

Guaifenesin Transition: e.g., m/z 199 → 137

-

rac-Guaifenesin-d3 Transition: e.g., m/z 202 → 140

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Guaifenesin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Stability

rac-Guaifenesin-d3 is a stable compound, with a shelf life of at least four years when stored at -20°C.[3] The parent compound, Guaifenesin, is known to be stable in light and heat.[2] Forced degradation studies on Guaifenesin have shown it to be stable under oxidative, hydrolytic, thermal, and photolytic conditions, with only slight degradation observed under strong acid and base stress.[13] This inherent stability is critical for its role as a reliable internal standard in validated analytical methods.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to rac-Guaifenesin-d3.

Caption: Relationship between Guaifenesin and its deuterated analog.

Caption: Workflow for quantification using an internal standard.

References

- 1. rac this compound | 1189924-85-3 | Benchchem [benchchem.com]

- 2. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - CAS - 1189924-85-3 | Axios Research [axios-research.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. rac this compound | CAS 1189924-85-3 | LGC Standards [lgcstandards.com]

- 7. rac this compound | CAS 1189924-85-3 | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scbt.com [scbt.com]

- 11. Guaifenesin [webbook.nist.gov]

- 12. lcms.cz [lcms.cz]

- 13. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of rac-Guaifenesin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of racemic Guaifenesin-d3. This deuterated analog of Guaifenesin serves as a critical internal standard for the quantitative analysis of the parent drug in various biological matrices and pharmaceutical formulations.[1] The substitution of three hydrogen atoms with deuterium on the methoxy group allows for its differentiation from the non-labeled compound in mass spectrometry-based assays.[1]

Synthesis of rac-Guaifenesin-d3

The synthesis of rac-Guaifenesin-d3 is typically achieved through a Williamson ether synthesis. This method involves the reaction of a deuterated phenoxide with an appropriate epoxide or halohydrin. The following protocol is a representative procedure for the preparation of rac-Guaifenesin-d3.

Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

-

2-(Trideuteriomethoxy)phenol

-

Glycidol or 3-chloro-1,2-propanediol

-

Sodium hydroxide (NaOH) or other suitable base

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trideuteriomethoxy)phenol in the chosen aprotic polar solvent.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 2-(trideuteriomethoxy)phenoxide.

-

Stir the mixture at room temperature until the formation of the phenoxide is complete.

-

Etherification: To the solution of the phenoxide, add a stoichiometric equivalent of either glycidol or 3-chloro-1,2-propanediol dropwise.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., 80-100 °C for DMF) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude rac-Guaifenesin-d3 by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Synthesis Workflow

Caption: Synthesis Workflow of rac-Guaifenesin-d3

Characterization of rac-Guaifenesin-d3

The synthesized rac-Guaifenesin-d3 is characterized using a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the incorporation of deuterium and determining the isotopic purity of rac-Guaifenesin-d3.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive ESI.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification. The precursor ion of rac-Guaifenesin-d3 is selected and fragmented, and a specific product ion is monitored.

-

Quantitative Data:

| Parameter | rac-Guaifenesin | rac-Guaifenesin-d3 | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | C₁₀H₁₁D₃O₄ | [2] |

| Molecular Weight | 198.22 g/mol | 201.24 g/mol | [3] |

| Precursor Ion ([M+H]⁺) | m/z 199 | m/z 202 | [1] |

| Product Ion(s) | m/z 125 | m/z 125 (or others) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound. The absence of the methoxy proton signal in the ¹H NMR spectrum and the characteristic signals in the ¹³C NMR spectrum are key indicators of successful synthesis.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

Quantitative Data:

| Nucleus | Expected Chemical Shifts (δ) for rac-Guaifenesin-d3 | Expected Difference from Guaifenesin |

| ¹H NMR | Signals corresponding to the aromatic, propanediol, and hydroxyl protons. | Absence of the methoxy signal (around 3.8 ppm). |

| ¹³C NMR | ~56.1 (CD₃), 64.1, 70.4, 72.0, 112.1, 114.8, 121.4, 122.3, 148.2, 149.8 ppm. | The methoxy carbon signal will appear as a multiplet due to C-D coupling and will be shifted slightly upfield. |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized rac-Guaifenesin-d3. The retention time of the deuterated analog is expected to be very similar to that of the non-deuterated compound under the same chromatographic conditions.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of acetonitrile and phosphate buffer (pH 5) in a 70:30 ratio.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 260-274 nm.

-

Quantitative Data:

| Parameter | Expected Value for rac-Guaifenesin-d3 | Reference |

| Retention Time | Highly similar to non-deuterated Guaifenesin under identical conditions. For example, a retention time of approximately 3.677 min has been reported for Guaifenesin. | |

| Purity | ≥98% (as determined by peak area) |

Characterization Workflow

Caption: Analytical Characterization Workflow

References

The Role of Guaifenesin-d3 as an Internal Standard in Bioanalytical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Guaifenesin-d3 as an internal standard in the quantitative analysis of Guaifenesin, particularly in bioanalytical settings. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data supporting its use, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge for robust and reliable bioanalysis.

Introduction: The Rationale for Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in complex matrices such as plasma or serum, variability during sample preparation and analysis can significantly impact the accuracy and precision of results. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls, at the beginning of the sample preparation process. The use of an IS is crucial for compensating for variations that may occur during sample extraction, injection, and ionization in mass spectrometry.

Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based assays. The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This allows for its separate detection by the mass spectrometer while ensuring that it behaves nearly identically to the analyte during the entire analytical process, thereby providing a reliable means of normalization.

Guaifenesin: Mechanism of Action as an Expectorant

Guaifenesin is an expectorant medication widely used to relieve chest congestion by thinning and loosening mucus in the airways. Its primary mechanism of action is believed to be the stimulation of the gastro-pulmonary reflex.[1][2] Ingested Guaifenesin irritates the gastric mucosa, which in turn activates vagal afferent nerve fibers.[2][3] This signal is transmitted to the brainstem, leading to a reflex stimulation of parasympathetic efferent pathways that innervate the bronchial glands.[1][2] The outcome is an increase in the volume and a decrease in the viscosity of bronchial secretions, facilitating their removal through ciliary action and coughing.[1]

Below is a diagram illustrating the signaling pathway of Guaifenesin's expectorant action.

References

- 1. Guaifenesin - Wikipedia [en.wikipedia.org]

- 2. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Deuterated Guaifenesin In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Guaifenesin and the Rationale for Deuteration

Guaifenesin, or glyceryl guaiacolate, is a widely used expectorant that increases the volume and reduces the viscosity of secretions in the trachea and bronchi, aiding in the clearance of mucus.[1] It is rapidly absorbed and extensively metabolized in the liver, with a short plasma half-life of approximately one hour.[2][3][4] The primary metabolic routes are oxidation and O-demethylation.[2][5][6]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a "kinetic isotope effect" that can slow down the rate of metabolic reactions where C-H bond cleavage is the rate-determining step.[9][10][11] This can result in a longer half-life, increased drug exposure, and potentially a more favorable dosing regimen.

For guaifenesin, deuteration at specific sites involved in its metabolism could attenuate its rapid breakdown, leading to sustained therapeutic concentrations and improved efficacy.

Anticipated Metabolic Pathways of Deuterated Guaifenesin

The known metabolic pathways of guaifenesin involve two primary transformations: oxidation of the propanediol side chain and demethylation of the methoxy group.[2][5] It is anticipated that deuterated guaifenesin will follow the same pathways, but potentially at a reduced rate depending on the location of the deuterium atoms.

The major metabolites of guaifenesin are:

-

β-(2-methoxyphenoxy)-lactic acid: Formed through the oxidation of the primary alcohol on the propanediol side chain.[2][5][6]

-

Hydroxy-guaifenesin (demethylated metabolite): Formed via O-demethylation of the methoxy group, a reaction primarily catalyzed by O-demethylase in liver microsomes.[2][5]

The following diagram illustrates the expected metabolic pathway:

Caption: Expected metabolic pathways of deuterated guaifenesin.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data comparing the pharmacokinetic parameters and metabolite distribution of standard guaifenesin and a deuterated version. These values are illustrative and would need to be confirmed by in vivo studies.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Guaifenesin (Non-deuterated) | Deuterated Guaifenesin |

| Tmax (h) | ~0.5 - 1.7 | ~1.0 - 2.5 |

| Cmax (ng/mL) | ~1500 | ~1800 |

| AUC (ng·h/mL) | ~3000 | ~6000 |

| t1/2 (h) | ~1 | ~2.5 |

| Clearance (L/h) | ~95 | ~45 |

Table 2: Urinary Metabolite Excretion Profile (0-8h post-dose)

| Metabolite | Guaifenesin (Non-deuterated) (% of dose) | Deuterated Guaifenesin (% of dose) |

| β-(2-methoxyphenoxy)-lactic acid | ~50% | ~40% |

| Hydroxy-guaifenesin | ~40% | ~30% |

| Unchanged Guaifenesin | Not detectable | ~5% |

Detailed Experimental Protocols

To investigate the in vivo metabolic fate of deuterated guaifenesin, the following experimental protocols are proposed:

Animal Model and Dosing

-

Species: Sprague-Dawley rats (male, 8-10 weeks old)

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Groups:

-

Group A: Control (vehicle administration)

-

Group B: Guaifenesin (e.g., 50 mg/kg, oral gavage)

-

Group C: Deuterated Guaifenesin (e.g., 50 mg/kg, oral gavage)

-

-

Formulation: Test articles dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Sample Collection

-

Blood Sampling: Serial blood samples (approx. 0.25 mL) collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose into heparinized tubes. Plasma to be separated by centrifugation and stored at -80°C.

-

Urine and Feces Collection: Animals to be housed in metabolic cages for 24 hours post-dose for the collection of urine and feces. Samples to be stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of the parent drug (deuterated and non-deuterated) and its major metabolites in plasma and urine.

-

Sample Preparation: Protein precipitation for plasma samples and dilute-and-shoot for urine samples.

-

Internal Standards: Stable isotope-labeled internal standards for both the parent drug and metabolites to ensure accuracy and precision.

The following diagram illustrates a typical experimental workflow:

Caption: A generalized workflow for in vivo metabolic studies.

Conclusion

The deuteration of guaifenesin presents a promising strategy to enhance its pharmacokinetic profile by attenuating its rapid metabolism. Based on the known metabolic pathways of the parent compound, it is anticipated that deuterated guaifenesin will undergo similar oxidative and demethylative transformations, but at a reduced rate. This could lead to a longer half-life and increased systemic exposure, potentially allowing for less frequent dosing and improved patient compliance. The hypothetical data and experimental protocols outlined in this guide provide a framework for the preclinical evaluation of deuterated guaifenesin, which is a necessary step to validate these theoretical advantages. Further in vivo studies are essential to definitively characterize the metabolic fate and pharmacokinetic benefits of this modified expectorant.

References

- 1. Articles [globalrx.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Guaifenesin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. GUAIFENESIN (PD002316, HSRJKNPTNIJEKV-UHFFFAOYSA-N) [probes-drugs.org]

- 5. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of rac-Guaifenesin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for rac-Guaifenesin-d3. The information presented is curated from publicly available data and is intended to support research, development, and quality control activities involving this isotopically labeled compound. While specific stability studies on rac-Guaifenesin-d3 are not extensively published, this guide synthesizes information from studies on its non-deuterated analog, Guaifenesin, and general principles of stability for deuterated compounds.

Recommended Storage Conditions

The stability of rac-Guaifenesin-d3 is critically dependent on the storage conditions. Based on information from various suppliers, the following conditions are recommended:

| Storage Condition | Duration | Additional Notes |

| -20°C | Long-term (≥ 4 years) [1] | Recommended for maintaining long-term stability. |

| -80°C | 6 months (for stock solutions) [2] | An alternative for the storage of solutions. |

| -20°C | 1 month (for stock solutions) [2] | Suitable for shorter-term storage of solutions. |

| 2-8°C | Short-term | The compound is noted to be hygroscopic; storage in a refrigerator under an inert atmosphere is advised.[3] |

For the non-deuterated form, Guaifenesin, general storage advice includes keeping it in a closed container at room temperature, protected from heat, moisture, and direct light, and preventing it from freezing. Specifically, a controlled room temperature of 20°-25°C (68°-77°F) with protection from light is recommended for Guaifenesin solutions.[4]

Stability Profile and Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific quantitative data for rac-Guaifenesin-d3 is limited, extensive studies on Guaifenesin provide valuable insights into its degradation profile.

Summary of Forced Degradation Studies on Guaifenesin

The following table summarizes the results of forced degradation studies performed on Guaifenesin under various stress conditions. These results help in identifying the potential degradation pathways and the conditions under which the molecule is labile.

| Stress Condition | Medium/Exposure | Total Impurities (% Area) | Major Degradant(s) Identified | Reference |

| Acidic | 0.1 N HCl for 3 days | 0.5 | Not specified | [5] |

| Acid Hydrolysis | 1 N HCl at 60°C for 12 h | Slight degradation | Not specified | [6] |

| Basic | 0.1 N NaOH for 3 days | 0.5 | Not specified | [5] |

| Base Hydrolysis | 1 N NaOH at 60°C for 12 h | Slight degradation | Not specified | [6] |

| Oxidative | 3% H₂O₂ for 3 days | 0.9 | Guaiacol | [5] |

| Oxidative | 1% H₂O₂ at room temperature for 12 h | Stable | - | [6] |

| Heat | 105°C for 3 days | 0.5 | Not specified | [5] |

| Heat/Humidity | 85°C and 85% relative humidity for 3 days | 0.5 | Not specified | [5] |

| Thermal | 105°C for 24 h | Stable | - | [6] |

| Hydrolytic | Water at 60°C for 12 h | Stable | - | [6] |

| Photolytic | NLT 1.2 million lux hours (visible) and NLT 200 watt hours/square meter (UV) | 0.5 | Not specified | [5] |

| Photolytic | Drug product exposed to visible and UV light | Stable | - | [6] |

One study indicated that Guaifenesin undergoes degradation under acid, alkali, photolytic, and wet heat conditions, but remains stable under oxidative (H₂O₂) and dry heat conditions.[1] Another study showed slight degradation under acid and base stress, while it was found to be stable under oxidative, hydrolytic, thermal, and photolytic stress.[6]

Proposed Chemical Degradation Pathway of Guaifenesin

Based on the identified degradation products from forced degradation studies, a plausible chemical degradation pathway for Guaifenesin is proposed. The primary degradation products identified are Guaiacol and the β-isomer of Guaifenesin.

Experimental Protocols for Stability Assessment

The development and validation of a stability-indicating analytical method are crucial for accurately assessing the stability of a drug substance. The following sections detail typical experimental protocols for forced degradation studies and the analytical methods used for Guaifenesin, which are applicable for rac-Guaifenesin-d3.

Forced Degradation Study Protocol

A typical forced degradation study for Guaifenesin involves subjecting the drug substance to various stress conditions to induce degradation.

Stability-Indicating RP-HPLC Method

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used to separate and quantify Guaifenesin and its degradation products.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). |

| Flow Rate | Typically 0.8 to 1.5 mL/min. |

| Column Temperature | Ambient or controlled (e.g., 30°C). |

| Detection | UV at a suitable wavelength (e.g., 272 nm). |

| Injection Volume | 10-20 µL. |

Method Validation:

The stability-indicating method should be validated according to ICH guidelines to ensure it is:

-

Specific: Able to resolve the main peak from degradation products and excipients.

-

Linear: Produces results that are directly proportional to the concentration of the analyte.

-

Accurate: The closeness of the test results to the true value.

-

Precise: The degree of agreement among individual test results.

-

Robust: Unaffected by small, deliberate variations in method parameters.

Conclusion

The stability of rac-Guaifenesin-d3 is best maintained under controlled, sub-zero conditions, particularly at -20°C for long-term storage. It is also important to protect it from moisture due to its hygroscopic nature. While specific stability data for the deuterated form is not widely published, the degradation profile of non-deuterated Guaifenesin suggests that it is susceptible to degradation under acidic, basic, oxidative, and photolytic stress. The primary degradation products are Guaiacol and the β-isomer of Guaifenesin. For any research or development activities, it is crucial to employ a validated stability-indicating analytical method to monitor the purity and integrity of rac-Guaifenesin-d3 over time. The experimental protocols and degradation information provided in this guide serve as a valuable resource for establishing appropriate storage and handling procedures.

References

- 1. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 4. go.drugbank.com [go.drugbank.com]

- 5. emergingstandards.usp.org [emergingstandards.usp.org]

- 6. Methods for the Analysis of Guaifenesin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

In-Depth Technical Guide: rac Guaifenesin-d3 Material Safety Data Sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for rac Guaifenesin-d3 (CAS No. 1189924-85-3). The information is compiled from various supplier and chemical database safety data sheets. It is intended to provide researchers, scientists, and drug development professionals with the necessary safety, handling, and regulatory information.

Section 1: Chemical and Physical Properties

rac this compound is the deuterated form of rac Guaifenesin, a widely used expectorant. The substitution of three hydrogen atoms with deuterium on the methoxy group makes it a valuable tool in pharmacokinetic and metabolic research.[1][2] While their chemical and physical properties are nearly identical, the distinct mass shift allows for its use as an analytical standard.[2]

Table 1: Physical and Chemical Properties of rac this compound

| Property | Value | Source(s) |

| Chemical Name | 3-[2-(trideuteriomethoxy)phenoxy]propane-1,2-diol | [2][3] |

| Synonyms | This compound, 3-(o-Methoxyphenoxy)-1,2-propanediol-d3, Guaiacol Glyceryl Ether-D3 | [1][4][5][6] |

| CAS Number | 1189924-85-3 | [1][4][7] |

| Molecular Formula | C₁₀H₁₁D₃O₄ | [4][5][8][9] |

| Molecular Weight | 201.23 g/mol | [3][4][5][9][10][11] |

| Appearance | White Solid / Colorless crystalline solid | [1][4] |

| Melting Point | 75-78 °C | [1] |

| Boiling Point | 356.8 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 169.6 ± 23.7 °C | [1] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.538 | [1] |

| LogP | 0.57 | [1] |

Section 2: Toxicological Information

Detailed toxicological studies specifically for rac this compound are limited. Much of the available safety data is extrapolated from the non-deuterated form, Guaifenesin (CAS No. 93-14-1). For rac this compound, many toxicological endpoints are listed as "No data available".[8] It is described as a "Pharmaceutical related compound of unknown potency."

Table 2: Toxicological Data for Guaifenesin (as a proxy)

| Endpoint | Value | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 1,510 mg/kg | Rat | [12] |

| Intraperitoneal LD50 | 495 mg/kg | Mouse | [12] |

| Intraperitoneal LD50 | 1 g/kg | Rat | [12] |

| Subcutaneous LD50 | 2,550 mg/kg | Rat | [12] |

| Skin Corrosion/Irritation | Irritant to skin and mucous membranes. | [12] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [12] | |

| Respiratory or Skin Sensitization | No sensitizing effects known. | [12] | |

| Carcinogenicity | Not listed by IARC or NTP. | [12] | |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [12] |

Section 3: Hazard Identification and Handling

rac this compound is not classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[8] However, given the data for Guaifenesin, which is harmful if swallowed and causes skin and eye irritation, prudent laboratory practices should be followed.[12]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the recommended personal protective equipment when handling rac this compound.

Caption: Recommended Personal Protective Equipment (PPE) workflow for handling rac this compound.

Handling and Storage

-

Handling : Avoid contact with skin and eyes.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.[14]

-

Storage : Keep container tightly closed in a cool, well-ventilated area.[13] Store under conditions specified on the product label.[14] Pharmaffiliates recommends storage at 2-8°C under an inert atmosphere and notes that the material is hygroscopic.[4]

Section 4: First-Aid Measures

In case of exposure, follow these first-aid measures. Medical attention is required in all cases of significant exposure.[8]

Caption: First-aid measures for exposure to rac this compound.

Section 5: Fire-Fighting and Accidental Release Measures

-

Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards : Combustion may produce carbon oxides.[8][13]

-

Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.[8]

-

Accidental Release : Avoid dust formation. Use appropriate tools to put the spilled solid in a convenient waste disposal container.[13] Ensure adequate ventilation. Avoid discharge into drains or the environment.[8]

Section 6: Experimental Protocols

The reviewed Material Safety Data Sheets do not contain detailed experimental protocols. The primary application of rac this compound is as a compound for organic synthesis and as an internal standard in pharmacokinetic studies to improve analytical precision and accuracy.[2][3] Users should develop their own experimental protocols in accordance with established laboratory safety practices and the specific requirements of their research.

Section 7: Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[13][14] Do not allow the product to enter drains.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from the manufacturer. Always refer to the supplier-specific SDS for the most accurate and up-to-date information before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. rac this compound | 1189924-85-3 | Benchchem [benchchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. This compound - CAS - 1189924-85-3 | Axios Research [axios-research.com]

- 7. rac this compound | CAS 1189924-85-3 | LGC Standards [lgcstandards.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. rac this compound | CAS 1189924-85-3 | LGC Standards [lgcstandards.com]

- 11. rac this compound | CAS 1189924-85-3 | LGC Standards [lgcstandards.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. theglobalquality.com [theglobalquality.com]

- 14. paipharma.com [paipharma.com]

A Technical Guide to rac-Guaifenesin-d3 for Research Applications

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing racemic (rac) Guaifenesin-d3. This deuterated analog of Guaifenesin is an essential tool in pharmacokinetic studies, bioequivalence testing, and metabolic research, primarily serving as a highly effective internal standard for mass spectrometry-based quantification of the parent drug.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer rac-Guaifenesin-d3 for research purposes. The quality and specifications of the product can vary between suppliers. Below is a summary of key quantitative data from several prominent suppliers to facilitate comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |

| LGC Standards | 1189924-85-3 | C₁₀H₁₁D₃O₄ | 201.23 | Not specified | Not specified | 5 mg, 50 mg |

| Cayman Chemical | 1189924-85-3 | C₁₀H₁₁D₃O₄ | 201.2 | ≥99% deuterated forms (d₁-d₃)[1] | ≥98% | 1 mg, 5 mg, 10 mg |

| MedChemExpress | 1189924-85-3 | C₁₀H₁₁D₃O₄ | 201.23 | ≥99.00%[1] | ≥99.00% | 1 mg, 5 mg |

| Alfa Chemistry | 1189924-85-3 | C₁₀H₁₁D₃O₄ | 201.23 | 99 atom % D[2] | Not specified | Inquire for details |

| Benchchem | 1189924-85-3 | C₁₀H₁₁D₃O₄ | 201.23 | ≥99% (d₁-d₃)[1] | Not specified | Inquire for details |

| CymitQuimica | 1189924-85-3 | C₁₀H₁₁D₃O₄ | 201.23 | Not specified | Not specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Pharmaffiliates | 1189924-85-3 | C₁₀H₁₁D₃O₄ | 201.23 | Not specified | Not specified | Inquire for details |

| Axios Research | 1189924-85-3 | C₁₀H₁₁D₃O₄ | 201.24 | Not specified | Not specified | Inquire for details |

| VIVAN Life Sciences | 1189924-85-3 | C₁₀H₁₁D₃O₄ | 201.24 | Not specified | Not specified | Inquire for details |

| Santa Cruz Biotechnology | 1189924-85-3 | C₁₀H₁₁D₃O₄ | 201.23 | Not specified | Not specified | Inquire for details |

| MyBioSource | 1189924-85-3 | C₁₀H₁₁D₃O₄ | 201.23 | ~90% | Not specified | 5 mg, 5x5 mg |

Experimental Protocols

rac-Guaifenesin-d3 is predominantly used as an internal standard in chromatographic and mass spectrometric methods for the quantification of Guaifenesin in biological matrices. Below are detailed methodologies for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Quantification of Guaifenesin in Human Plasma

This protocol is a composite based on established methods for the sensitive and selective quantification of Guaifenesin in human plasma.[3][4][5][6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 200 µL of human plasma, add 20 µL of rac-Guaifenesin-d3 internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

-

Vortex the mixture for 30 seconds.

-

Load the mixture onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of delivering a stable isocratic or gradient flow.

-

Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm) is commonly used.[3]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.1% formic acid in water (e.g., 90:10 v/v) is often effective.[4][5]

-

Flow Rate: A flow rate of 0.8 mL/min is a typical starting point.[3]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[5]

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Guaifenesin: m/z 199 → 125[7]

-

rac-Guaifenesin-d3: The precursor ion will be m/z 202, and the product ion will need to be determined by direct infusion, but a likely transition would be to a fragment that does not contain the deuterated methoxy group.

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).[3]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Guaifenesin

Guaifenesin is an expectorant, and its mechanism of action is thought to involve both indirect and direct pathways that lead to the thinning and loosening of mucus in the airways.[8][9][10][11][12][13]

Caption: Proposed dual mechanism of action for Guaifenesin.

Experimental Workflow for Guaifenesin Quantification

The following diagram illustrates a typical workflow for the quantification of Guaifenesin in a biological sample using rac-Guaifenesin-d3 as an internal standard.

Caption: Workflow for quantifying Guaifenesin using a deuterated internal standard.

References

- 1. rac this compound | 1189924-85-3 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmasm.com [pharmasm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guaifenesin - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Guaifenesin? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of Deuterated Guaifenesin: A Theoretical and Technical Overview

A comprehensive literature review reveals a significant gap in the current research landscape: the absence of clinical, preclinical, or pharmacokinetic studies specifically investigating deuterated guaifenesin. While the concept of deuterium-modified pharmaceuticals is gaining traction in drug development to enhance pharmacokinetic profiles, this strategy has yet to be publicly explored for the widely used expectorant, guaifenesin. This technical guide will, therefore, provide a comprehensive overview of the theoretical rationale for developing deuterated guaifenesin, grounded in the established principles of deuterium substitution and the known pharmacology of its non-deuterated counterpart.

The Principle of Deuteration in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to hydrogen. This seemingly subtle difference can have a profound impact on the chemical and biological properties of a molecule. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This phenomenon gives rise to the kinetic isotope effect (KIE) , where the cleavage of a C-D bond during a chemical reaction, including enzymatic metabolism, occurs at a slower rate than the cleavage of a C-H bond.[1][2][3]

In drug development, this effect is strategically employed to slow down the metabolic breakdown of a drug, a process often mediated by cytochrome P450 (CYP) enzymes.[1] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the drug's metabolic stability can be increased. This can lead to several therapeutic advantages:

-

Extended half-life: A slower rate of metabolism can prolong the drug's presence in the bloodstream, increasing its half-life.

-

Reduced dosing frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.

-

Improved safety profile: Slower metabolism can lead to lower peak plasma concentrations of the parent drug and its metabolites, potentially reducing dose-dependent side effects.

-

Increased therapeutic efficacy: A more stable and prolonged exposure to the drug may enhance its therapeutic effects.

Guaifenesin: A Candidate for Deuteration

Guaifenesin, an expectorant widely used to relieve chest congestion by thinning and loosening mucus, presents a compelling case for the application of deuteration technology.[4][5]

Mechanism of Action

Guaifenesin is believed to exert its expectorant effect through a dual mechanism. It is thought to irritate the gastric mucosa, which in turn stimulates respiratory tract secretions via a reflex action.[4] This increases the volume and reduces the viscosity of bronchial secretions, making them easier to clear from the airways through coughing.[4]

Pharmacokinetics and Metabolism

A key limitation of standard guaifenesin is its short plasma half-life of approximately one hour.[6] Following oral administration, it is rapidly absorbed and extensively metabolized in the liver, primarily through oxidation of the glyceryl side chain. The major metabolite is β-(2-methoxyphenoxy)-lactic acid. This rapid metabolism necessitates frequent dosing to maintain therapeutic concentrations.

The Theoretical Promise of Deuterated Guaifenesin

Given its rapid metabolism, deuterating guaifenesin at the sites of enzymatic oxidation could significantly slow down its breakdown. A deuterated version of guaifenesin, such as the commercially available research compound Guaifenesin-d5 , could offer a longer half-life, potentially allowing for twice-daily or even once-daily dosing.[7] This would represent a significant improvement in convenience and patient adherence compared to immediate-release formulations of standard guaifenesin that require administration every four to six hours.[5]

The potential metabolic pathway of guaifenesin and the theoretical impact of deuteration are illustrated in the following diagram.

Synthesis of Guaifenesin

The synthesis of guaifenesin is typically achieved through a Williamson ether synthesis. This involves the reaction of guaiacol (2-methoxyphenol) with 3-chloro-1,2-propanediol in the presence of a base.[8][9] To produce a deuterated version of guaifenesin, deuterated starting materials would be required. For example, to synthesize Guaifenesin-d5, a deuterated version of 3-chloro-1,2-propanediol could be used.

Future Research Directions

The lack of published data on deuterated guaifenesin presents a clear opportunity for research and development in the field of respiratory medicine. Key areas for future investigation would include:

-

Pharmacokinetic studies: In vitro and in vivo studies are needed to determine the pharmacokinetic profile of deuterated guaifenesin, including its absorption, distribution, metabolism, and excretion. The primary objective would be to quantify the increase in half-life compared to the non-deuterated form.

-

Efficacy studies: Preclinical and clinical studies would be required to evaluate the efficacy of deuterated guaifenesin as an expectorant. These studies should assess its ability to reduce mucus viscosity and improve airway clearance.

-

Safety and tolerability: Comprehensive toxicology and safety studies are essential to ensure that the deuterated compound does not have any unforeseen adverse effects.

Conclusion

While no specific data exists for deuterated guaifenesin, the theoretical principles of deuterium substitution in drug design strongly suggest its potential as a valuable therapeutic agent. By leveraging the kinetic isotope effect to slow its metabolism, a deuterated form of guaifenesin could offer a significantly improved pharmacokinetic profile, leading to enhanced patient convenience and potentially improved clinical outcomes. The development of deuterated guaifenesin represents an unexplored but promising avenue for innovation in the management of respiratory conditions characterized by excessive mucus production. Further research in this area is clearly warranted.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Guaifenesin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scribd.com [scribd.com]

- 9. chegg.com [chegg.com]

A Technical Guide to the Physical and Chemical Distinctions Between Guaifenesin and rac-Guaifenesin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the physical and chemical properties of Guaifenesin and its deuterated analog, rac-Guaifenesin-d3. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical chemistry, offering insights into the nuanced differences imparted by isotopic labeling.

Core Physical and Chemical Differences

The primary distinction between Guaifenesin and rac-Guaifenesin-d3 lies in the isotopic substitution of three hydrogen atoms with deuterium atoms on the methoxy group of the molecule.[1] This targeted isotopic labeling results in a minimal alteration of the compound's overall chemical structure but introduces a significant mass shift, which is the foundational principle behind the use of rac-Guaifenesin-d3 as an internal standard in quantitative analytical methods.[1] While the physicochemical properties are largely comparable, the increased mass of rac-Guaifenesin-d3 is a critical differentiating factor in mass spectrometry-based assays.

Data Presentation: A Comparative Analysis

| Property | Guaifenesin | rac-Guaifenesin-d3 |

| Chemical Name | 3-(2-methoxyphenoxy)propane-1,2-diol | 3-[2-(trideuteriomethoxy)phenoxy]propane-1,2-diol |

| Molecular Formula | C₁₀H₁₄O₄[2] | C₁₀H₁₁D₃O₄[3][4] |

| Molecular Weight | 198.22 g/mol | 201.23 g/mol [3][5] |

| Appearance | White crystalline powder[3] | White Solid[3] |

| Melting Point | 78.5-79 °C[2] | Not explicitly stated, but expected to be very similar to Guaifenesin. |

| Boiling Point | 215 °C at 19 mmHg[2] | Not explicitly stated, but expected to be very similar to Guaifenesin. |

| Solubility | Freely soluble in ethanol; soluble in chloroform, glycerol, propylene glycol, N,N-dimethylformamide; moderately soluble in benzene; practically insoluble in petroleum ether.[2] | Soluble in DMSO and Methanol.[1] |

| CAS Number | 93-14-1[2] | 1189924-85-3[3][5] |

Mandatory Visualization: Structural Differences

The fundamental chemical difference between Guaifenesin and its deuterated analog is the substitution at the methoxy group. This is visually represented in the following diagram.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a solid pharmaceutical compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample (Guaifenesin or rac-Guaifenesin-d3) is thoroughly dried and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For a substance with a known melting point, set the initial temperature to about 5-10°C below the expected melting point.

-

For an unknown, perform a rapid preliminary heating to determine an approximate melting range. Then, allow the apparatus to cool and use a new sample for a more precise measurement.

-

Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). The recorded range is the melting point of the substance.

High-Performance Liquid Chromatography (HPLC) for Guaifenesin

This protocol describes a typical reversed-phase HPLC method for the quantification of Guaifenesin.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer (pH adjusted to a specific value, e.g., 3.0) and an organic solvent like acetonitrile or methanol in a defined ratio (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Detection: UV detection at a wavelength of approximately 272 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of Guaifenesin reference standard of a known concentration in the mobile phase or a suitable solvent. Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

-

Sample Solution Preparation: Accurately weigh and dissolve the sample containing Guaifenesin in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the sample solutions.

-

-

Quantification: Determine the concentration of Guaifenesin in the samples by comparing their peak areas to the calibration curve.

Mass Spectrometry (MS) for Guaifenesin and rac-Guaifenesin-d3

This protocol outlines a general procedure for the analysis of Guaifenesin and its deuterated internal standard, rac-Guaifenesin-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions: Utilize an appropriate reversed-phase column and mobile phase gradient to achieve chromatographic separation of the analytes from the matrix components.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

MRM Transitions:

-

Guaifenesin: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

-

rac-Guaifenesin-d3: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion (m/z). The precursor ion for rac-Guaifenesin-d3 will be 3 Da higher than that of Guaifenesin.

Procedure:

-

Sample Preparation:

-

For biological samples (e.g., plasma, urine), perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

-

Spike all samples, standards, and quality controls with a known concentration of the internal standard (rac-Guaifenesin-d3) early in the preparation process.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Acquire data in MRM mode for both the analyte (Guaifenesin) and the internal standard (rac-Guaifenesin-d3).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the standards against their concentrations.

-

Determine the concentration of Guaifenesin in the unknown samples from the calibration curve. The use of the isotopically labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

-

References

An In-depth Technical Guide to CAS Number 1189924-85-3 (Guaifenesin-d3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1189924-85-3 identifies Guaifenesin-d3, a deuterated analog of the widely used expectorant, Guaifenesin. This stable isotope-labeled compound serves as an invaluable tool in analytical and clinical research, primarily as an internal standard for the highly accurate quantification of Guaifenesin in biological matrices. Its use is critical in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, ensuring the reliability and precision of analytical methods. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in advancing drug development.

Chemical and Physical Properties

This compound, chemically known as 3-(2-(methoxy-d3)phenoxy)propane-1,2-diol, shares its core chemical structure with Guaifenesin, with the key distinction of having three deuterium atoms replacing the hydrogen atoms on the methoxy group. This isotopic substitution results in a slightly higher molecular weight while maintaining nearly identical physicochemical properties to the parent compound.

Table 1: Physicochemical Properties of this compound and Guaifenesin

| Property | This compound | Guaifenesin |

| CAS Number | 1189924-85-3 | 93-14-1 |

| Molecular Formula | C₁₀H₁₁D₃O₄ | C₁₀H₁₄O₄ |

| Molecular Weight | 201.24 g/mol [1] | 198.22 g/mol |

| IUPAC Name | 3-(2-(methoxy-d3)phenoxy)propane-1,2-diol | 3-(2-methoxyphenoxy)propane-1,2-diol |

| Synonyms | Guaiacol Glyceryl Ether-d3, Robitussin-d3 | Glyceryl Guaiacolate, Guaiphenesin |

| Appearance | White to off-white solid | White crystalline powder |

| Melting Point | Not specified | 77-81 °C |

| Boiling Point | Not specified | 215 °C at 19 mmHg |

| pKa | Not specified | ~13.62 |

| logP | Not specified | 0.34 - 1.39 |

| Solubility | Soluble in Methanol and DMSO[2] | Soluble in water, ethanol, chloroform, and glycerol |

| SMILES | OCC(O)COC1=CC=CC=C1OC([2H])([2H])[2H] | COC1=CC=CC=C1OCC(O)CO |

| InChI Key | HSRJKNPTNIJEKV-FIBGUPNXSA-N[2] | HSRJKNPTNIJEKV-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves the introduction of a deuterated methoxy group onto the guaiacol precursor, followed by reaction with a glycerol derivative. While specific, detailed protocols for the commercial synthesis of this compound are proprietary, a general synthetic approach based on the well-established Williamson ether synthesis for Guaifenesin can be described.

Experimental Protocol: General Synthesis of Guaifenesin via Williamson Ether Synthesis

This protocol describes the synthesis of the parent compound, Guaifenesin. The synthesis of this compound would require the use of deuterated guaiacol as a starting material.

-

Materials: Guaiacol, 3-chloro-1,2-propanediol, sodium hydroxide, water, hydrochloric acid, and a suitable solvent (e.g., ethanol).

-

Procedure:

-

A solution of sodium hydroxide in water is prepared.

-

Guaiacol is added to the sodium hydroxide solution to form the sodium salt of guaiacol.

-

3-chloro-1,2-propanediol is then added to the reaction mixture.

-

The mixture is heated under reflux for several hours to facilitate the nucleophilic substitution reaction.

-

After cooling, the reaction mixture is neutralized with hydrochloric acid.

-

The crude product is then extracted using an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude Guaifenesin.

-

The crude product is purified by recrystallization from a suitable solvent to obtain pure Guaifenesin.[3]

-

To synthesize this compound, guaiacol-d3 would be used as the starting material in place of guaiacol.

Biological Activity and Mechanism of Action of the Parent Compound (Guaifenesin)

This compound is primarily used as a research tool and is not intended for therapeutic use. However, understanding the biological activity of the parent compound, Guaifenesin, is essential for contextualizing its application in drug development.

Guaifenesin is an expectorant that works by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi. This facilitates the removal of mucus from the respiratory tract.[4] The primary mechanism of action is believed to be the stimulation of gastric mucosal receptors, which in turn initiates a reflex secretion of respiratory tract fluid, a process known as the "gastro-pulmonary reflex".[4][5] This reflex is mediated by the vagus nerve.

More recent research also suggests that Guaifenesin may have additional mechanisms of action, including potential antagonism of N-methyl-D-aspartate (NMDA) receptors.[6][7] This could contribute to its observed muscle relaxant and potential anticonvulsant properties.[8]

Signaling Pathway: Gastro-Pulmonary Reflex

Caption: Proposed mechanism of Guaifenesin's expectorant action via the gastro-pulmonary reflex.

Applications and Uses in Research and Drug Development

The primary and most critical application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Guaifenesin.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis for several reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Guaifenesin, meaning it behaves similarly during sample extraction, chromatography, and ionization.

-

Correction for Matrix Effects: It effectively compensates for variations in sample preparation and ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise results.

-

Improved Method Ruggedness: The use of a deuterated internal standard enhances the robustness and reliability of the analytical method.

Experimental Workflow: Quantification of Guaifenesin in Plasma using LC-MS/MS

Caption: A typical workflow for the quantification of Guaifenesin in plasma samples using this compound as an internal standard.

Experimental Protocols

Protocol: LC-MS/MS Method for the Quantification of Guaifenesin in Human Plasma

This protocol is a representative example based on published methods.[9][10][11]

-

Sample Preparation (Solid Phase Extraction):

-

To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Load the sample onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent (e.g., 2% methanol in water).

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

LC System: Agilent, Shimadzu, or equivalent.

-

Column: A reversed-phase C18 column (e.g., Luna C18, 100 x 4.6 mm, 5 µm).[9]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Guaifenesin: m/z 199.1 → 137.1

-

This compound: m/z 202.1 → 140.1

-

-

-

Data Analysis:

-

The peak area ratio of the analyte (Guaifenesin) to the internal standard (this compound) is plotted against the concentration of the calibration standards to construct a calibration curve.

-

The concentration of Guaifenesin in the unknown samples is then determined from this calibration curve.

-

Quantitative Data

The use of this compound as an internal standard has enabled the generation of high-quality pharmacokinetic data for Guaifenesin in various clinical studies.

Table 2: Pharmacokinetic Parameters of Guaifenesin in a Pediatric Population (Single Oral Dose)

| Age Group (years) | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng*hr/mL) |

| 2-5 | 100 | 857 ± 384 | 0.5 (0.25-1.0) | 1630 ± 603 |

| 6-11 | 200 | 1780 ± 807 | 0.5 (0.25-1.0) | 3580 ± 1230 |

| 12-17 | 200 | 1480 ± 715 | 0.5 (0.25-2.0) | 2650 ± 901 |

| 12-17 | 400 | 2540 ± 1240 | 0.5 (0.25-1.0) | 5570 ± 2230 |

Data adapted from a study on the pharmacokinetics of Guaifenesin in children.[12]

Table 3: Bioequivalence Study of a Test Formulation vs. Reference Formulation of Guaifenesin

| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |

| AUC₀₋t | 0.969 | 0.920 - 1.020 |

| AUC₀₋∞ | 0.967 | 0.919 - 1.019 |

| Cmax | 0.925 | 0.850 - 1.007 |

Data from a bioequivalence study where Guaifenesin plasma concentrations were quantified using an LC-MS/MS method with a deuterated internal standard.[13]

Conclusion

This compound (CAS 1189924-85-3) is an indispensable tool for researchers and scientists in the field of drug development. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of Guaifenesin. This, in turn, allows for a thorough understanding of the pharmacokinetics and bioavailability of Guaifenesin-containing formulations, ultimately contributing to the development of safe and effective medicines. This technical guide has provided a comprehensive overview of the properties, synthesis, and applications of this compound, highlighting its critical importance in modern pharmaceutical research.

References

- 1. This compound - CAS - 1189924-85-3 | Axios Research [axios-research.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scribd.com [scribd.com]

- 4. Guaifenesin - Wikipedia [en.wikipedia.org]

- 5. Effect of mode of administration on guaifenesin pharmacokinetics and expectorant action in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Anticonvulsant Effect of Guaifenesin against Pentylenetetrazol-Induced Seizure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmasm.com [pharmasm.com]

- 12. Guaifenesin Pharmacokinetics Following Single‐Dose Oral Administration in Children Aged 2 to 17 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

LC-MS/MS Analytical Method for the Quantification of Guaifenesin in Human Plasma Using rac-Guaifenesin-d3

Application Note

Introduction

Guaifenesin is a widely used expectorant medication for relieving chest congestion.[1][2] Accurate and reliable quantification of guaifenesin in biological matrices is crucial for pharmacokinetic studies, bioequivalence testing, and clinical monitoring.[3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of guaifenesin in human plasma. The method utilizes a stable isotope-labeled internal standard, rac-Guaifenesin-d3, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[3] The described protocol is intended for researchers, scientists, and drug development professionals requiring a validated bioanalytical method for guaifenesin.

Principle

The method involves the extraction of guaifenesin and the internal standard, rac-Guaifenesin-d3, from human plasma via solid-phase extraction (SPE). The extracted samples are then subjected to reverse-phase liquid chromatography for separation, followed by detection using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both guaifenesin and its deuterated internal standard.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of guaifenesin.

Materials and Reagents

-

Reference Standards: Guaifenesin, rac-Guaifenesin-d3[3]

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent)

-

Reagents: Formic acid

-

Plasma: Blank human plasma

-

SPE Cartridges: C18 cartridges

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of guaifenesin and rac-Guaifenesin-d3 in methanol at a concentration of 1 mg/mL.[4]

-

Working Solutions:

-

Prepare serial dilutions of the guaifenesin stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve (CC) standards.[4]

-

Prepare a working solution of rac-Guaifenesin-d3 (Internal Standard, IS) at a suitable concentration (e.g., 2000 ng/mL) by diluting the stock solution with 50:50 (v/v) methanol:water.[4]

-

-

Spiking:

Sample Extraction (Solid-Phase Extraction)

-

To 100 µL of plasma sample (blank, CC standard, or QC), add the rac-Guaifenesin-d3 working solution.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography [4]

| Parameter | Condition |

| Column | C18 analytical column (e.g., 100 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of methanol and 0.1% formic acid in water |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Tandem Mass Spectrometry [4]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Guaifenesin | m/z 199.1 → 125.1 |

| rac-Guaifenesin-d3 | m/z 202.1 → 128.1 |

| Ion Source Temperature | 600°C |

| Curtain Gas | 30 (arbitrary units) |

| Nebulizer Gas | 60 (arbitrary units) |

Method Validation